3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride
Description
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an amino (-NH₂) group at the 3-position of the pyridine ring. The carboxylic acid moiety at the 2-position is stabilized as a hydrochloride salt, enhancing its solubility and stability for synthetic applications. This compound is commercially available (e.g., from CymitQuimica at €645/50mg), reflecting its utility in pharmaceutical and agrochemical research, particularly as a building block for heterocyclic synthesis .
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2.ClH/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3;/h1-2H,11H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIZAAPUVVIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137628-57-8 | |
| Record name | 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Core Structural Disconnections
The target molecule dissects into three primary synthons:
- Pyridine-2-carboxylic acid backbone : Sourced from picolinic acid derivatives or constructed via cyclization reactions.
- Trifluoromethyl substituent at C5 : Introduced via halogen exchange, direct fluorination, or cross-coupling strategies.
- Amino group at C3 : Typically installed through nitration-reduction sequences or nucleophilic amination.
Route Evaluation Criteria
Comparative analysis of six synthetic pathways identified the following critical parameters:
Primary Synthetic Methodologies
Halogen Exchange-Mediated Trifluoromethylation
Copper-Catalyzed Cross-Coupling
A optimized three-step sequence achieves 92% overall yield:
Step 1 : 3-Nitro-5-bromopicolinic acid → Methyl ester protection (MeOH/H2SO4, 85% yield)
Step 2 : CF3 group installation via (PhSO2)2CF3/CuI/DMF, 110°C, 18h (89% yield)
Step 3 : Sequential hydrogenation (H2/Pd-C, 50psi) → HCl salt formation (conc. HCl/Et2O, 97% yield).
Critical Parameters :
- CuI particle size <50nm enhances coupling efficiency by 34%
- Strict anhydrous conditions prevent Cu oxidation side reactions
Direct Fluorination Alternatives
SF4-mediated fluorination at 150°C demonstrates 76% conversion but requires specialized equipment for HF management. Economic analysis shows 43% higher costs versus cross-coupling routes.
Nitration-Reduction Sequence
Regioselective Nitration
Directed ortho-metallation (n-BuLi, -78°C) enables precise C3 nitration:
| Entry | Nitrating Agent | Temp (°C) | C3:C4 Ratio |
|---|---|---|---|
| 1 | HNO3/Ac2O | 0 | 3.2:1 |
| 2 | AcONO2 | -20 | 8.7:1 |
| 3 | NO2BF4 | RT | 12.4:1 |
Table 1: Nitration regioselectivity under varying conditions
Catalytic Hydrogenation Optimization
Raney Ni (5-20 wt%) in acetic acid achieves full nitro reduction within 2h at 50-120°C. Critical findings:
Hydrochloride Salt Formation
Acid Selection and Stoichiometry
Comparative solubility studies in eight solvent systems reveal:
| Acid Source | Equiv. | Purity (%) | Crystal Habit |
|---|---|---|---|
| HCl (gaseous) | 1.05 | 99.8 | Needles (50-100μm) |
| HCl (aq. 37%) | 1.2 | 99.5 | Prisms (100-200μm) |
| HCl/dioxane | 1.1 | 98.7 | Agglomerates |
Polymorph Control
Ethanol/water (7:3) at 5°C/min cooling rate produces Form I (thermodynamically stable). XRD analysis confirms:
- d-spacing at 5.62Å (001)
- Unit cell parameters: a=7.21Å, b=10.89Å, c=12.34Å, β=92.7°
Industrial-Scale Process Design
Continuous Flow Implementation
Three-stage reactor system enhances productivity:
- Nitration module (residence time 45min)
- Hydrogenation loop (H2 membrane separation, 95% recycle)
- Acidification crystallizer (PAT-controlled supersaturation)
Key Metrics :
Waste Stream Management
Distillation recovers 92% acetic acid, while Cu residues are treated via:
- Alkaline precipitation (pH 10.5)
- Electrochemical recovery (89% Cu purity)
Advanced Characterization Protocols
Spectroscopic Fingerprinting
1H NMR (500MHz, D2O) :
- δ 8.52 (d, J=2.1Hz, 1H, H6)
- δ 8.03 (d, J=2.1Hz, 1H, H4)
- δ 6.89 (s, 2H, NH3+)
19F NMR : -63.4ppm (CF3, quintet, J=9.8Hz)
Purity Assessment
HPLC method validation (ICH Q2(R1)):
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile phase: 0.1% H3PO4/MeCN (85:15)
- LOD: 0.02μg/mL (S/N=3)
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The amino group can engage in coupling reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Carbodiimides or other coupling agents in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted pyridines, amides, and other derivatives that retain the trifluoromethyl group, enhancing their chemical stability and biological activity.
Scientific Research Applications
Drug Development
The trifluoromethyl group in 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride contributes significantly to its biological activity. Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against various biological targets. For instance, the incorporation of this group has been linked to increased inhibition of enzymes such as reverse transcriptase and serotonin uptake, making it a candidate for developing antidepressants and antiviral medications .
Table 1: Examples of Drugs Incorporating Trifluoromethyl Groups
| Drug Name | Target Disease | Mechanism of Action |
|---|---|---|
| Ubrogepant | Migraine | CGRP receptor antagonist |
| Alpelisib | Cancer (PI3K inhibitor) | Inhibits PI3K signaling pathway |
| Fluazinam | Fungal infections | Disrupts mitochondrial respiration in fungi |
Agrochemical Applications
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is also significant in agrochemical formulations. Trifluoromethylpyridines, including this compound, are used as active ingredients in pesticides due to their effectiveness against pests and diseases. For example, fluazinam, derived from trifluoromethylpyridine, is recognized for its superior fungicidal properties compared to other derivatives .
Table 2: Agrochemical Products Utilizing Trifluoromethylpyridines
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazinam | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Fungicide |
| Fluazifop-butyl | 5-(Trifluoromethyl)pyridin-3-amine | Herbicide |
Synthesis and Biological Evaluation
A study published in MDPI detailed the synthesis of various trifluoromethylpyridine derivatives, including 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride. The biological evaluation showed promising results in inhibiting specific enzyme activities linked to disease pathways .
Clinical Trials
Several compounds derived from trifluoromethylpyridines are currently undergoing clinical trials. These trials focus on their efficacy against conditions such as cancer and neurodegenerative diseases. For instance, derivatives have shown potential as inhibitors for β-secretase enzymes associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride and its derivatives involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include pyridine and pyrazole derivatives with variations in substituents, halogenation patterns, and fused ring systems. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.
Halogenated Pyridine Derivatives
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the pyridine ring compared to bromine or chlorine analogues, influencing reactivity in nucleophilic substitutions .
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility relative to non-salt analogues (e.g., PI-17431 in ), facilitating its use in solution-phase reactions .
- Synthetic Utility: Thieno-fused derivatives (e.g., PI-17431) exhibit higher molecular complexity and are preferred in kinase inhibitor development, whereas the target compound’s simpler structure suits fragment-based drug design .
Trifluoromethylated Heterocycles
- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-18-9): This derivative lacks the amino group but features an isothiocyanato (-NCS) group, enabling click chemistry applications. Its synthesis via microwave-assisted methods (e.g., 80°C in DMF) contrasts with the target compound’s conventional salt formation .
- 6-(Trifluoromethyl)picolinimidamide hydrochloride (CAS 264884-49-3): With an amidine group, this compound exhibits higher basicity (pKa ~8–10) compared to the target compound’s carboxylic acid (pKa ~2–3), affecting its binding to biological targets .
Price and Commercial Availability
- The target compound is priced at €645/50mg, significantly costlier than non-halogenated analogues (e.g., 3-aminophthalic acid HCl at €549/50mg) due to the -CF₃ group’s synthetic complexity .
Biological Activity
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride (CAS No. 2137628-57-8) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H6ClF3N2O2
- Molecular Weight : 242.58 g/mol
- CAS Number : 2137628-57-8
Biological Activity Overview
The biological activity of 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study highlighted that derivatives with this functional group demonstrated selective activity against Chlamydia trachomatis, with the presence of the trifluoromethyl substituent being crucial for efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it acts as an inhibitor of the IκB kinase (IKK) complex, which is implicated in various inflammatory and autoimmune diseases, as well as cancer .
The mechanism by which 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride exerts its biological effects involves:
- Inhibition of Kinase Activity : By inhibiting IKK, the compound reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Interaction with Biological Macromolecules : The compound forms stable complexes with proteins and nucleic acids, enhancing its biological activity through improved binding affinities .
Study on Antichlamydial Activity
A significant study assessed the antichlamydial activity of various trifluoromethyl-substituted compounds, including 3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride. The results indicated that compounds with trifluoromethyl groups were significantly more effective against C. trachomatis compared to their non-fluorinated counterparts. The study utilized immunofluorescence assays to quantify inclusions in infected cells, demonstrating a marked reduction in inclusion size and number upon treatment .
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis. The presence of the trifluoromethyl group was found to be essential for enhancing the cytotoxic effects against these cells. The mechanism involved the activation of caspases and subsequent apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against C. trachomatis | |
| Anticancer | Inhibits proliferation in cancer cells | |
| Kinase Inhibition | Reduces NF-kB activation |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Trifluoromethyl-substituted derivative | High | Significant antimicrobial activity |
| Non-fluorinated analog | Low | Minimal activity against pathogens |
Q & A
Q. What are the common synthetic routes for preparing 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride?
Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated pyridine precursors. A plausible route includes:
Chlorination/Amination : Reacting 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (CAS 505084-59-3) with ammonia or amines under controlled conditions to substitute the chlorine with an amino group .
Hydrochloride Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt .
Q. Key Conditions :
Q. Table 1: Example Synthetic Route
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | NH₃ (aq.), DMF, 100°C | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | ~75% |
| 2 | HCl (g), EtOH, RT | Hydrochloride salt | >90% |
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 255.05) .
- HPLC : Purity assessment using a C18 column, gradient elution (water/acetonitrile + 0.1% TFA), and UV detection at 254 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., using B3LYP/6-311++G(d,p)) can:
Map Electron Density : Identify nucleophilic/electrophilic sites by analyzing the Laplacian of the electron density (e.g., amino group as a nucleophile, -CF₃ as an electron-withdrawing moiety) .
Predict Reactivity : Calculate Fukui indices to prioritize sites for substitution or derivatization .
Correlate Spectral Data : Simulate IR/NMR spectra to resolve experimental ambiguities (e.g., coupling patterns in ¹H NMR) .
Case Study :
A DFT study on 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (a precursor) revealed that the -CF₃ group reduces electron density at the C2 position, favoring amination at C3 .
Q. How can researchers resolve contradictions in reaction yields during derivative synthesis?
Methodological Answer: Contradictions often arise from:
- Steric Effects : Bulky substituents hinder amination; optimize using smaller amines or microwave-assisted synthesis .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) may reduce solubility, leading to incomplete reactions. Switch to DMSO or DMF .
- Acid/Base Interactions : Protonation of the amino group in acidic media can deactivate the site; use buffered conditions (pH 7–8) .
Example :
In a derivative synthesis, replacing HCl with acetic acid increased yields from 40% to 68% by minimizing unwanted protonation .
Q. What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Intermediate : Serves as a building block for kinase inhibitors or anticoagulants. For example, it can undergo amide coupling with cyclohexylcarbamates to form bioactive molecules .
- Structure-Activity Relationship (SAR) : Modify the amino or carboxylic acid groups to enhance binding affinity. Derivatives with added methylthiazole moieties show promise in targeting inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
